molecular formula C21H19N3 B2494714 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole CAS No. 685107-99-7

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole

Cat. No.: B2494714
CAS No.: 685107-99-7
M. Wt: 313.404
InChI Key: BPFAKDVJWAVMLB-DHZHZOJOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole is a heterocyclic compound that belongs to the class of pyrimido[1,2-a]benzimidazoles.

Preparation Methods

The synthesis of 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole typically involves the reaction of 2-aminobenzimidazole with appropriate aldehydes or ketones under specific conditions. One common method includes the use of 1,4-dioxane as a solvent and triethylamine as a base . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity .

Chemical Reactions Analysis

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2,4-Dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied .

Properties

IUPAC Name

2,4-dimethyl-3-[(E)-3-phenylprop-2-enyl]pyrimido[1,2-a]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3/c1-15-18(12-8-11-17-9-4-3-5-10-17)16(2)24-20-14-7-6-13-19(20)23-21(24)22-15/h3-11,13-14H,12H2,1-2H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFAKDVJWAVMLB-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NC2=NC3=CC=CC=C3N12)C)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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